molecular formula C12H2Cl6O B3066838 1,2,3,4,7,9-Hexachlorodibenzofuran CAS No. 91538-84-0

1,2,3,4,7,9-Hexachlorodibenzofuran

Cat. No.: B3066838
CAS No.: 91538-84-0
M. Wt: 374.9 g/mol
InChI Key: BKIXWRBZCQEZAQ-UHFFFAOYSA-N
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Description

1,2,3,4,7,9-Hexachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. These compounds are often by-products of industrial processes, such as the production of chlorinated chemicals and the incineration of waste. They are known to be persistent organic pollutants, meaning they resist environmental degradation and can accumulate in living organisms .

Preparation Methods

1,2,3,4,7,9-Hexachlorodibenzofuran can be synthesized through various chemical routes. One common method involves the chlorination of dibenzofuran under controlled conditions. This process typically requires the presence of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the dibenzofuran molecule .

Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as an unintended by-product during the manufacture of other chlorinated compounds. For example, these compounds can be formed during the production of polychlorinated biphenyls (PCBs) and during the bleaching of paper pulp with chlorine .

Chemical Reactions Analysis

1,2,3,4,7,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4,7,9-Hexachlorodibenzofuran has several scientific research applications:

Mechanism of Action

1,2,3,4,7,9-Hexachlorodibenzofuran exerts its effects primarily through interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism, such as the CYP1A1 gene. This activation can result in the production of enzymes that metabolize and detoxify xenobiotic compounds. prolonged activation of AhR by polychlorinated dibenzofurans can lead to toxic effects, including disruption of cellular processes and increased risk of cancer .

Comparison with Similar Compounds

1,2,3,4,7,9-Hexachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:

  • 1,2,3,4,7,8-Hexachlorodibenzofuran
  • 1,2,3,6,7,8-Hexachlorodibenzofuran
  • 1,2,3,7,8,9-Hexachlorodibenzofuran

These compounds share similar chemical structures and properties, including environmental persistence and potential toxicity. the specific positions of the chlorine atoms can influence their chemical reactivity and biological effects. For example, this compound may have different binding affinities for the aryl hydrocarbon receptor compared to its isomers, leading to variations in their toxicological profiles .

Properties

IUPAC Name

1,2,3,4,7,9-hexachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-3-1-4(14)6-5(2-3)19-12-7(6)8(15)9(16)10(17)11(12)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIXWRBZCQEZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075273
Record name Dibenzofuran, 1,2,3,4,7,9-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91538-84-0
Record name 1,2,3,4,7,9-Hexachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 1,2,3,4,7,9-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,7,9-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JBX1094J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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